Flufenamate
Overview
Description
Flufenamate is a monocarboxylic acid anion derived from flufenamic acid. It is a member of the anthranilic acid derivatives class of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound is known for its analgesic, anti-inflammatory, and antipyretic properties. It is used in the treatment of musculoskeletal and joint disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flufenamate can be synthesized through the reaction of 3-(trifluoromethyl)aniline with 2-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the trifluoromethyl group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group
Scientific Research Applications
Flufenamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its effects on ion channels and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, pain management, and bone healing
Industry: Utilized in the formulation of topical ointments and creams for its anti-inflammatory properties
Mechanism of Action
Flufenamate exerts its effects primarily by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. By blocking this enzyme, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. Additionally, this compound has been shown to modulate ion channels and affect cellular signaling pathways, contributing to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Mefenamic Acid: Another anthranilic acid derivative with similar anti-inflammatory and analgesic properties.
Meclofenamic Acid: Known for its potent anti-inflammatory effects and used in the treatment of arthritis.
Niflumic Acid: Used for its anti-inflammatory and analgesic properties, particularly in the treatment of rheumatoid arthritis.
Uniqueness of Flufenamate: this compound stands out due to its unique trifluoromethyl group, which enhances its pharmacokinetic properties and bioavailability. This structural feature makes this compound more effective in penetrating biological membranes and exerting its therapeutic effects .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)anilino]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPZBJOKDYZAD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3NO2- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.